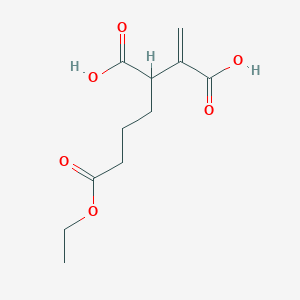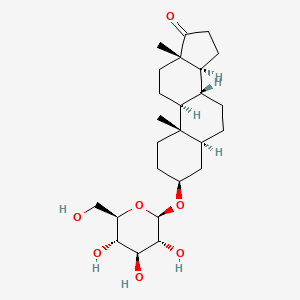
epiandrosterone 3-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiandrosterone 3-beta-D-glucoside is a sterol 3-beta-D-glucoside that has epiandrosterone as the sterol component. It is a sterol 3-beta-D-glucoside, a monosaccharide derivative and a 17-oxo steroid. It derives from an epiandrosterone.
Scientific Research Applications
Liver Metabolism and Neuroprotective Effects
- Liver Metabolism: Dehydroepiandrosterone (DHEA) and epiandrosterone are metabolized in the liver, producing various hydroxylated metabolites. These compounds, including their 7-hydroxylated derivatives, are known for their anti-glucocorticoid and neuroprotective effects (Chalbot & Morfin, 2005).
Synthesis for Analytical Uses
- Synthesis for Doping Analysis: The synthesis of derivatives like 2,2,3,4,4-d5-androsterone-beta-D-glucuronide, starting from epiandrosterone, is significant for doping analysis. It serves as an internal standard in screening procedures for anabolic steroids, simplifying the analysis process (Gärtner et al., 2003).
Endocrinological Research
- Gonadal Activity Monitoring: Epiandrosterone is used in enzyme immunoassays to monitor testosterone metabolites in species like the spotted hyena. This aids in studying gonadal activity and hormonal dynamics in wildlife conservation and research (Pribbenow et al., 2015).
Biochemical Transformations
- Plant-Based Transformation: Plant cells, like those of Nicotiana tabacum, can transform testosterone into various metabolites, including epiandrosterone and its glucoside. This finding is crucial in understanding steroid metabolism in plant systems (Hirotani & Furuya, 1974).
Immunological Research
- Immune Response Studies: Derivatives of epiandrosterone, like 7 alpha-hydroxy-epiandrosterone, are involved in immune responses, being hydroxylated in lymphoid organs. Their impact on immunoglobulin production highlights their potential in immunology research (Morfin et al., 2000).
Properties
Molecular Formula |
C25H40O7 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H40O7/c1-24-9-7-14(31-23-22(30)21(29)20(28)18(12-26)32-23)11-13(24)3-4-15-16-5-6-19(27)25(16,2)10-8-17(15)24/h13-18,20-23,26,28-30H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20+,21-,22+,23+,24-,25-/m0/s1 |
InChI Key |
KNJIBCLNEUIEHR-ZZYATJHVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


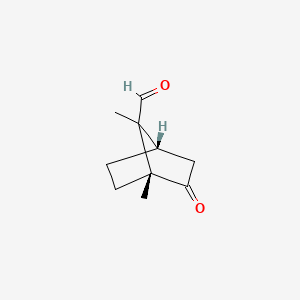

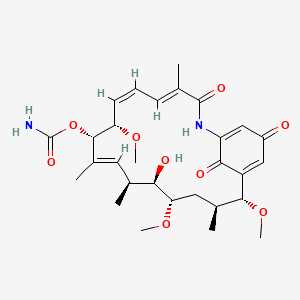
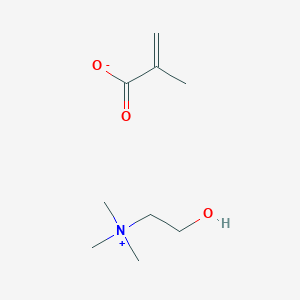
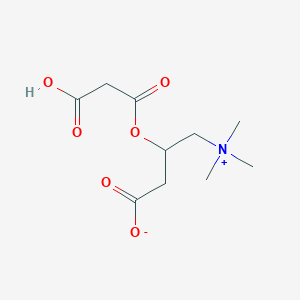
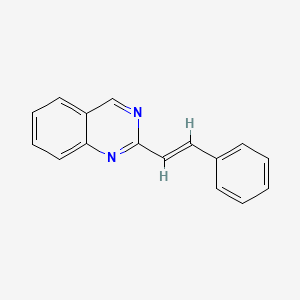
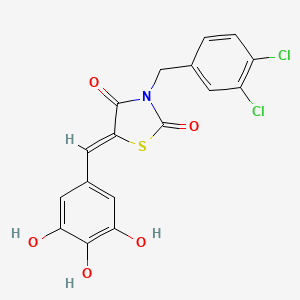
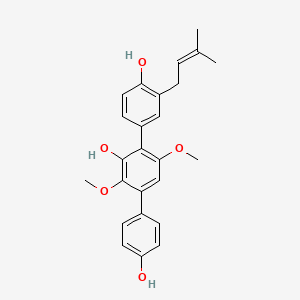

![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)
